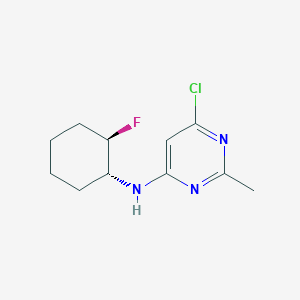
6-Chloro-N-((1R,2R)-2-fluorocyclohexyl)-2-methylpyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-N-((1R,2R)-2-fluorocyclohexyl)-2-methylpyrimidin-4-amine is a synthetic organic compound characterized by its unique chemical structure, which includes a chloro group, a fluorocyclohexyl group, and a methylpyrimidinyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-((1R,2R)-2-fluorocyclohexyl)-2-methylpyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Fluorocyclohexyl Intermediate: The fluorocyclohexyl group is introduced through a fluorination reaction of cyclohexane using a fluorinating agent such as Selectfluor.
Pyrimidine Ring Formation: The pyrimidine ring is synthesized through a condensation reaction between a suitable amine and a diketone, followed by cyclization.
Chlorination: The chloro group is introduced via a chlorination reaction using reagents like thionyl chloride or phosphorus pentachloride.
Coupling Reaction: The final step involves coupling the fluorocyclohexyl intermediate with the chlorinated pyrimidine derivative under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
6-Chloro-N-((1R,2R)-2-fluorocyclohexyl)-2-methylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
6-Chloro-N-((1R,2R)-2-fluorocyclohexyl)-2-methylpyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of 6-Chloro-N-((1R,2R)-2-fluorocyclohexyl)-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.
類似化合物との比較
Similar Compounds
6-Chloro-2-methylpyrimidin-4-amine: Lacks the fluorocyclohexyl group, resulting in different chemical properties and biological activities.
N-((1R,2R)-2-fluorocyclohexyl)-2-methylpyrimidin-4-amine: Lacks the chloro group, which may affect its reactivity and interactions with molecular targets.
Uniqueness
6-Chloro-N-((1R,2R)-2-fluorocyclohexyl)-2-methylpyrimidin-4-amine is unique due to the presence of both the chloro and fluorocyclohexyl groups, which confer distinct chemical and biological properties. These structural features may enhance its stability, reactivity, and potential therapeutic applications compared to similar compounds.
特性
分子式 |
C11H15ClFN3 |
|---|---|
分子量 |
243.71 g/mol |
IUPAC名 |
6-chloro-N-[(1R,2R)-2-fluorocyclohexyl]-2-methylpyrimidin-4-amine |
InChI |
InChI=1S/C11H15ClFN3/c1-7-14-10(12)6-11(15-7)16-9-5-3-2-4-8(9)13/h6,8-9H,2-5H2,1H3,(H,14,15,16)/t8-,9-/m1/s1 |
InChIキー |
TXVFTKSTUYIZPP-RKDXNWHRSA-N |
異性体SMILES |
CC1=NC(=CC(=N1)Cl)N[C@@H]2CCCC[C@H]2F |
正規SMILES |
CC1=NC(=CC(=N1)Cl)NC2CCCCC2F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


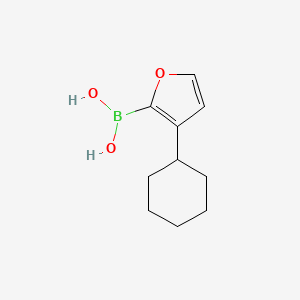
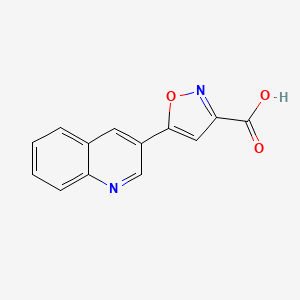



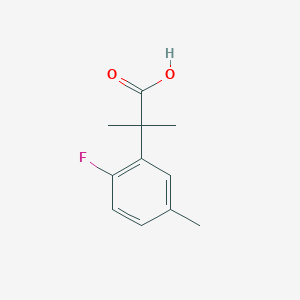

![2',7'-Dibromo-5,7-dichloro-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxylic acid](/img/structure/B13345839.png)
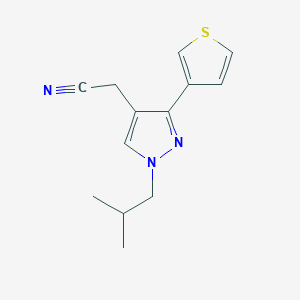

![6-Oxaspiro[3.4]octan-8-ol](/img/structure/B13345847.png)



